molecular formula C22H30O5 B119636 Cicaprost CAS No. 94079-80-8

Cicaprost

カタログ番号 B119636
CAS番号: 94079-80-8
分子量: 374.5 g/mol
InChIキー: ARUGKOZUKWAXDS-SEWALLKFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cicaprost is a monoterpenoid . It is a prostacyclin receptor (IP) agonist . Prostacyclin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival .


Synthesis Analysis

An asymmetric synthesis of Cicaprost and its isomer Isocicaprost has been described . The key step of these syntheses is the coupling of a chiral bicyclic C6−C14 ethynyl building block with a chiral C15−C21 ω-side chain amide building block with the formation of the C14−C15 bond of the target molecules .


Molecular Structure Analysis

The molecular formula of Cicaprost is C22H30O5 . The IUPAC name is 2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid .


Chemical Reactions Analysis

The synthesis of Cicaprost involves several chemical reactions, including the coupling of a chiral bicyclic C6−C14 ethynyl building block with a chiral C15−C21 ω-side chain amide building block .


Physical And Chemical Properties Analysis

The molecular weight of Cicaprost is 374.47 g/mol . It has five hydrogen bond acceptors .

科学的研究の応用

Comprehensive Analysis of Cicaprost Applications

Cicaprost is a synthetic analog of prostacyclin (PGI2), which is known for its potent vasodilatory effects and role as an antiplatelet agent. Below is a detailed analysis of Cicaprost’s applications in scientific research, focusing on six distinct areas.

Cardiovascular System: Potent Vasodilator: Cicaprost serves as a powerful endogenous vasodilator, significantly affecting both systemic and pulmonary circulation . Its ability to mimic the effects of PGI2 makes it a valuable compound in researching cardiovascular diseases, where regulation of blood pressure and prevention of thrombosis are crucial.

Prolonged In Vivo Availability: As an orally active PGI2 analog, Cicaprost exhibits prolonged availability in vivo, with a terminal half-life in plasma of approximately one hour . This characteristic is particularly beneficial for chronic treatment scenarios in research models, allowing for sustained effects without frequent dosing.

Anti-Inflammatory Actions: Cicaprost has demonstrated the ability to inhibit the pro-inflammatory actions of certain leukocytes . This property is instrumental in studying inflammatory diseases and developing treatments that require modulation of the immune response.

Suppression of Cardiac Fibrosis: Research indicates that Cicaprost can suppress cardiac fibrosis . This application is significant in the study of heart diseases where fibrotic tissue can lead to impaired cardiac function and heart failure.

Mitogenesis Inhibition: Cicaprost has been shown to block mitogenesis in certain cell types . This effect is crucial for understanding and potentially controlling pathological cell proliferation, such as in cancer research.

Potential in Cancer Therapy: One of the most promising applications of Cicaprost is its strong reduction of lung and lymph node metastasis in rat models, suggesting potential utility in cancer therapy . This finding opens avenues for research into Cicaprost as a therapeutic agent in oncology, particularly in the context of metastatic disease.

Prostacyclin Receptor Binding Specificity: Cicaprost’s interaction with prostacyclin receptors is another area of interest, as it helps elucidate the ligand binding specificities of these receptors . Understanding these interactions is vital for designing drugs that can selectively target specific pathways involved in various diseases.

Role in Lipid Biochemistry: Lastly, Cicaprost’s role in lipid biochemistry is noteworthy, especially in the context of the cyclooxygenase pathway . Its involvement in this pathway is essential for understanding the biosynthesis of inflammatory mediators and the development of anti-inflammatory drugs.

作用機序

Target of Action

Cicaprost is a synthetic analogue of prostacyclin (PGI2) and acts as an agonist of the prostacyclin receptor (IP) . The IP receptor is a G-protein-coupled receptor that plays a crucial role in vasodilation and inhibition of platelet aggregation .

Mode of Action

Cicaprost interacts with the IP receptor, leading to the activation of adenylate cyclase, which in turn increases the levels of cyclic adenosine monophosphate (cAMP) within the cell . This increase in cAMP levels results in a series of intracellular events that ultimately lead to relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .

Biochemical Pathways

The activation of the IP receptor by Cicaprost leads to the stimulation of various biochemical pathways. One of these pathways involves the release of inhibitory transmitters from non-adrenergic non-cholinergic (NANC) enteric nerves, which results in the inhibition of spontaneous contractile activity in certain tissues . Another pathway involves the inhibition of tumor cell-host interactions, which can lead to the suppression of metastasis .

Pharmacokinetics

After oral administration, the peak plasma level of Cicaprost is reached within 15 to 90 minutes . Both the maximum concentration (Cmax) and the area under the curve (AUC) are dose-dependent . The terminal half-life of Cicaprost in plasma is approximately 1 hour, and its total clearance is between 4-7 ml·min−1·kg−1 .

Result of Action

The activation of the IP receptor by Cicaprost has several molecular and cellular effects. It inhibits the proliferation of vascular smooth muscle cells and also has anti-inflammatory effects . Furthermore, Cicaprost has been shown to effectively inhibit metastasis in several different animal models .

Action Environment

The efficacy and stability of Cicaprost can be influenced by various environmental factors. For instance, the absorption of Cicaprost may decrease after meals, and tachyphylaxis (a rapid decrease in the response to a drug after repeated doses) may develop . Additionally, the development and progression of diseases such as diabetic nephropathy can influence the action of Cicaprost .

Safety and Hazards

Cicaprost should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Cicaprost has shown therapeutic potential for ocular inflammation and the effect on immune cells . It could be harnessed in ocular inflammatory disease where steroids are currently the standard of care .

特性

IUPAC Name

2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUGKOZUKWAXDS-SEWALLKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873211
Record name Cicaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cicaprost

CAS RN

94079-80-8, 95722-07-9
Record name Cicaprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94079-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicaprost
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicaprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICAPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cicaprost
Reactant of Route 2
Cicaprost
Reactant of Route 3
Cicaprost
Reactant of Route 4
Reactant of Route 4
Cicaprost
Reactant of Route 5
Cicaprost
Reactant of Route 6
Cicaprost

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。